![molecular formula C13H9F3O B6358356 1-(Benzyloxy)-2,3,4-trifluorobenzene CAS No. 392309-26-1](/img/structure/B6358356.png)
1-(Benzyloxy)-2,3,4-trifluorobenzene
Overview
Description
1-(Benzyloxy)-2,3,4-trifluorobenzene (1-BTFB) is a fluorinated aromatic compound that has been used in various scientific fields such as synthetic organic chemistry, pharmacology, and biochemistry. It is an important building block in the synthesis of a range of compounds, and has been used as a reagent in the preparation of a variety of organic molecules. In addition, it has been used as a substrate in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Scientific Research Applications
Synthesis of Chalcones Derivatives
Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . Compounds like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one were synthesized by coupling with aromatic substituted aldehyde . These compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Antimicrobial Activity
The synthesized chalcones derivatives were screened for antimicrobial activity . This suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in the development of new antimicrobial agents.
Synthesis of Benzyl Ethers and Esters
2-Benzyloxy-1-methylpyridinium triflate, a compound related to 1-(Benzyloxy)-2,3,4-trifluorobenzene, has been used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in similar synthetic applications.
Use in Protecting Groups
The benzyl group is widely used as a protecting group in organic and medicinal chemistry . Given the structural similarity, 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used as a protecting group in complex organic syntheses.
Development of New Reagents
The unique reactivity of 2-Benzyloxy-1-methylpyridinium triflate suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in the development of new reagents for organic synthesis .
Synthesis of Novel Chalcones
1-(4-benzyloxy-2-hydroxy-5-iodophenyl)-3-(substitutedphenyl)prop-2-en-1-one, a compound related to 1-(Benzyloxy)-2,3,4-trifluorobenzene, has been used in the synthesis of novel chalcones . This suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in similar synthetic applications.
properties
IUPAC Name |
1,2,3-trifluoro-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEWMCPZCWGCIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2,3,4-trifluorobenzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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